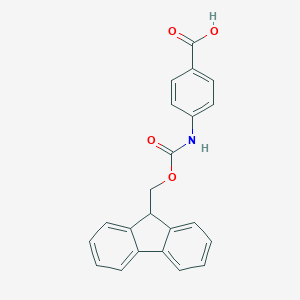

Fmoc-4-Abz-OH

Description

Significance in Contemporary Chemical Synthesis and Bioorganic Chemistry

Fmoc-4-Abz-OH is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting element for the amino functionality, which can be readily and cleanly removed under mild basic conditions, a hallmark of the widely adopted Fmoc/tBu synthesis strategy. This allows for the sequential and controlled assembly of amino acids into complex peptide chains with high yield and purity. researchgate.net

Beyond its role as a protected building block, the incorporation of the 4-aminobenzoic acid moiety into peptides imparts unique and desirable properties. The rigid aromatic structure of 4-Abz can be used to introduce conformational constraints into a peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity. springernature.com This is of particular interest in the design of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with enhanced stability or activity.

Furthermore, the inherent fluorescence of the 4-aminobenzoyl group allows for the creation of internally labeled peptides. These fluorescently tagged peptides are instrumental in a variety of biochemical and biophysical assays, enabling researchers to study enzyme activity, protein-protein interactions, and other dynamic biological processes in real-time.

Overview of Principal Research Trajectories for this compound Derivatives

The versatility of this compound has led to its application in several key areas of research, with ongoing investigations continually expanding its utility.

Development of Bioactive Peptides and Peptidomimetics: A significant research trajectory involves the use of this compound to synthesize peptides with therapeutic potential. The 4-aminobenzoic acid scaffold is found in a variety of drugs and is explored for its potential in developing new anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govnih.gov By incorporating the 4-Abz unit, researchers can modulate the pharmacological properties of peptides, including their stability, binding affinity, and cellular uptake.

Fluorescent Probes for Biological Assays: The fluorescent nature of the 4-Abz moiety is exploited in the development of sensitive probes for studying biological systems. A major application is in the design of substrates for enzyme assays, particularly for proteases. These substrates are often designed as Förster Resonance Energy Transfer (FRET) pairs, where the 4-Abz group acts as a fluorophore that is quenched by a nearby acceptor molecule. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that allows for the quantification of enzyme activity. nih.gov

Conformational Studies of Peptides: The rigid nature of the 4-aminobenzoic acid unit is a valuable tool for investigating the relationship between peptide conformation and function. By strategically placing 4-Abz within a peptide sequence, researchers can induce specific turns or folds, and then study how these structural changes affect the peptide's interaction with its biological targets. springernature.comnih.gov This has been particularly useful in the design of cyclic peptides and in probing the conformational requirements for receptor binding. nih.gov

Advanced Biomaterials: this compound also finds application in the development of novel biomaterials. Its use in bioconjugation allows for the attachment of peptides to surfaces or other molecules, which is essential for creating diagnostic tools and targeted drug delivery systems. researchgate.net The ability to create well-defined peptide structures using this compound is also being explored in the context of self-assembling peptides and other nanomaterials.

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct chemical and physical properties. A summary of these properties is provided in the interactive data table below.

| Property | Value | Reference(s) |

| CAS Number | 185116-43-2 | sigmaaldrich.compeptide.com |

| Molecular Formula | C22H17NO4 | sigmaaldrich.com |

| Molecular Weight | 359.37 g/mol | sigmaaldrich.com |

| Synonyms | 4-(Fmoc-amino)benzoic acid | sigmaaldrich.com |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Note: Some physical properties such as melting and boiling points are not consistently reported across publicly available sources.

Synthesis and Manufacturing of this compound

The synthesis of this compound is a multi-step process that begins with the starting material, 4-aminobenzoic acid. The key transformation is the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting 4-aminobenzoic acid with Fmoc-chloride or Fmoc-succinimidyl carbonate in the presence of a base. The reaction conditions are carefully controlled to ensure selective N-acylation without significant side reactions.

Following the reaction, the crude product is purified to remove any unreacted starting materials and byproducts. Purification is often accomplished through recrystallization or column chromatography to yield the final, high-purity this compound. The quality of the final product is assessed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity, ensuring its suitability for use in demanding applications like solid-phase peptide synthesis.

Applications in Scientific Research

The unique combination of a removable protecting group and a functional core has positioned this compound as a valuable reagent in a wide array of scientific research applications.

Role in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com In this methodology, the C-terminal amino acid of a desired peptide is first anchored to a solid support (resin). The synthesis then proceeds by the sequential addition of Fmoc-protected amino acids, including this compound, to the growing peptide chain.

Each cycle of amino acid addition involves two key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free amino group on the growing peptide chain.

Coupling: The next Fmoc-protected amino acid, which has been pre-activated, is then coupled to the newly exposed amino group, forming a new peptide bond.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The inclusion of this compound in this process allows for the site-specific incorporation of the 4-aminobenzoic acid moiety at any desired position within the peptide chain.

Use in the Development of Fluorescently Labeled Peptides and Probes

The inherent fluorescent properties of the 4-aminobenzoyl (Abz) group make this compound an excellent choice for the synthesis of fluorescently labeled peptides. These peptides are invaluable tools for studying a wide range of biological processes.

Enzyme Activity Assays: A prominent application of Abz-containing peptides is in the development of substrates for enzyme assays, particularly for proteases. nih.gov In a typical design, a peptide substrate is synthesized with the Abz group at one end and a quenching molecule at the other. In the intact peptide, the fluorescence of the Abz group is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). When the peptide is cleaved by a specific enzyme, the Abz group and the quencher are separated, leading to a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. For example, peptides containing the Abz moiety have been used to study the inhibition of peptide aggregation through enzymatic phosphorylation. beilstein-journals.orgresearchgate.net

Probing Protein-Protein Interactions: Fluorescently labeled peptides can also be used to study protein-protein interactions. rsc.org By labeling one protein or peptide with a fluorescent donor (like Abz) and its binding partner with an acceptor, the proximity of the two molecules can be monitored through FRET. This allows researchers to study the kinetics and dynamics of protein complex formation.

Conformational Probes: The fluorescence of the Abz group is often sensitive to its local environment. This property can be exploited to use Abz-labeled peptides as probes for conformational changes. For instance, a change in the fluorescence properties of an Abz-labeled peptide upon binding to a target molecule can provide information about the conformational changes that occur during the binding event.

Application in Medicinal Chemistry and Drug Design

The 4-aminobenzoic acid scaffold is a common motif in many therapeutic agents, and this compound provides a convenient means of incorporating this structure into novel drug candidates. researchgate.netnih.govnih.gov

Design of Peptidomimetics: The rigid aromatic ring of 4-aminobenzoic acid can be used to constrain the conformation of a peptide, which can lead to increased receptor binding affinity and enhanced biological activity. springernature.com This is a key strategy in the design of peptidomimetics, which are compounds that mimic the structure of natural peptides but have improved therapeutic properties, such as increased stability to enzymatic degradation.

Development of Bioactive Compounds: Derivatives of 4-aminobenzoic acid have been shown to possess a wide range of biological activities, including antimicrobial and cytotoxic effects. researchgate.netnih.gov By incorporating the 4-Abz moiety into peptides, researchers can create hybrid molecules with novel therapeutic properties. This approach is being actively explored in the development of new anticancer and anti-infective agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYYBSAOANSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373226 | |

| Record name | Fmoc-4-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185116-43-2 | |

| Record name | Fmoc-4-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies Involving Fmoc 4 Abz Oh

Integration into Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-Abz-OH is a well-established component in Fmoc-based SPPS, contributing to the construction of complex peptide sequences and modified peptides.

Role as a Key Building Block and Aromatic Spacer in Peptide Elongation

In SPPS, this compound serves as a key building block, enabling the introduction of an aromatic spacer into growing peptide chains cymitquimica.comglpbio.com. This aromatic moiety can influence peptide conformation, solubility, and interactions with other molecules. The 4-aminobenzoic acid unit, protected by the Fmoc group, can be readily coupled to the N-terminus of a resin-bound peptide or to another amino acid. The para-substitution pattern of the benzoic acid derivative provides a rigid structural element, distinct from flexible aliphatic spacers. This rigidity can be advantageous in designing peptides with specific secondary structures or in controlling the spatial arrangement of appended functionalities biosynth.combachem.com. For instance, similar structures like glycyl-4-aminobenzoic acid linkers have been utilized to attach imaging probes to peptides, demonstrating the linker's role in conjugating biomolecules nih.gov.

Optimized Coupling Protocols and Reagent Systems in Fmoc SPPS

The successful incorporation of this compound into peptide chains relies on efficient coupling protocols commonly used in Fmoc SPPS. Standard coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are frequently employed cymitquimica.comgoogle.com. The specific choice of reagent and reaction conditions is optimized to ensure high coupling efficiency and minimize side reactions, such as racemization, especially when dealing with sterically hindered amino acids or modified building blocks like this compound. While specific data on coupling efficiencies for this compound are often proprietary or found within specific experimental protocols, the general principles of Fmoc SPPS coupling apply, aiming for near-quantitative conversion at each step sigmaaldrich.comcymitquimica.comgoogle.com.

Development and Application of Orthogonal Deprotection Strategies for this compound Conjugates

The Fmoc group itself is designed for orthogonal deprotection, typically removed under mild basic conditions, most commonly using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) sigmaaldrich.comcymitquimica.com. This deprotection step liberates the free amine for subsequent coupling. The 4-aminobenzoic acid moiety within this compound carries a carboxylic acid group that can participate in further reactions or serve as an attachment point for other molecules. If other protecting groups are present on the peptide or attached moieties, their removal must be orthogonal to the Fmoc deprotection. For example, acid-labile protecting groups (e.g., Boc, tBu, Trt) are removed by trifluoroacetic acid (TFA), while base-labile groups (e.g., Fmoc) are removed by piperidine, allowing for selective manipulation of different parts of the molecule cymitquimica.combachem.com. The stability of the Fmoc group under acidic conditions, often encountered during the final cleavage of peptides from the resin, is a key feature that allows for its use in SPPS without premature removal cymitquimica.comgoogle.com.

Solution-Phase Synthesis Approaches Utilizing this compound

While SPPS is a primary application, this compound can also be utilized in solution-phase synthesis. In this context, it can be coupled to other amino acids or molecules using standard peptide coupling reagents in homogeneous solution. The carboxylic acid group can be activated, or the amine group can be coupled to an activated carboxylic acid. Solution-phase methods offer advantages in terms of scale-up and purification of intermediates, though they may require more extensive purification steps compared to SPPS where the product is often cleaved from the resin in the final step.

Advanced Synthetic Modifications and Complex Incorporations

Synthesis of Oligo(benzamide) Block Copolymers Incorporating this compound

This compound can be incorporated into more complex polymeric structures, such as oligo(benzamide) block copolymers. These materials combine the properties of peptides and polymers, offering potential applications in areas like drug delivery, biomaterials, and molecular recognition. The synthesis typically involves sequential coupling of this compound units, often with other monomers, using controlled polymerization techniques. The Fmoc protection allows for stepwise chain extension, and its removal can reveal reactive amine groups for further modifications or cross-linking. Research into such materials explores the creation of well-defined architectures with tunable properties derived from the aromatic and amide linkages.

Applications of Fmoc 4 Abz Oh in Peptide and Peptidomimetic Chemistry

Design and Construction of Combinatorial Peptide Libraries

Fmoc-4-Abz-OH plays a significant role in the creation of diverse peptide libraries, which are essential for high-throughput screening in drug discovery and fundamental biological research. Its incorporation allows for the generation of libraries with specific structural features or functionalities.

One-Bead-One-Compound (OBOC) Library Methodologies with this compound Integration

The One-Bead-One-Compound (OBOC) strategy is a powerful technique for generating vast combinatorial libraries where each bead carries a single, distinct peptide sequence. This compound is well-suited for integration into OBOC methodologies due to its compatibility with standard Fmoc SPPS and its ability to introduce a functional handle. For instance, in the synthesis of enzyme substrates, this compound can be incorporated to serve as a fluorescent reporter or a site for further modification, enabling the detection and isolation of active compounds from the library plos.orgacs.orgmdpi.com. The para-amino group of the Abz moiety can be utilized for attaching quenchers or labels, facilitating on-bead assays. The synthesis of OBOC libraries often employs split-mix strategies, where this compound can be introduced at specific positions to impart unique properties to the resulting peptide sequences plos.orgresearchgate.netacs.org.

Parallel Synthesis Techniques for this compound Containing Peptides

Parallel synthesis, where multiple peptide sequences are synthesized simultaneously in separate reaction vessels, is another key area where this compound finds application. This technique allows for the rapid generation of focused libraries or the optimization of specific peptide sequences. The use of this compound in parallel synthesis enables researchers to systematically explore the impact of incorporating this modified amino acid on peptide structure, function, and biological activity scientificlabs.co.uk. The compound’s reliable coupling and deprotection characteristics within the Fmoc/tBu strategy ensure high-quality peptide synthesis in these parallel formats sigmaaldrich.comsigmaaldrich.com.

Development of Advanced Peptidomimetic Scaffolds

Peptidomimetics are designed to mimic the biological activity of natural peptides while offering improved stability, bioavailability, and pharmacokinetic properties. This compound serves as a versatile building block for constructing novel peptidomimetic scaffolds.

Heterocycle-Based Peptidomimetics Incorporating this compound

The incorporation of heterocyclic structures into peptidomimetics is a common strategy to introduce conformational rigidity and novel biological activities. This compound can be used in conjunction with heterocyclic building blocks to create sophisticated peptidomimetic architectures. The para-amino group on the benzoyl ring can be further functionalized, or the entire Abz unit can be integrated into heterocyclic ring systems, thereby expanding the chemical space accessible for drug discovery alkalisci.comresearchgate.netrsc.orgmdpi.com. For example, research has explored the synthesis of peptidomimetics where heterocyclic moieties are linked to or derived from amino acid scaffolds, with this compound providing a convenient entry point for such modifications researchgate.netresearchgate.netresearchgate.net.

Conformational Constraints and Bioisosteric Replacements Utilizing this compound

This compound can be employed to introduce conformational constraints into peptide sequences, thereby influencing their secondary structure and biological interactions. The rigid aromatic nature of the 4-aminobenzoyl moiety can restrict the rotational freedom around peptide bonds, leading to specific peptide conformations that may enhance binding affinity or selectivity americanchemicalsuppliers.com. Furthermore, the Abz unit can act as a bioisostere for certain amino acid side chains or introduce novel structural elements that mimic natural peptide functionalities, contributing to the development of peptidomimetics with improved pharmacological profiles americanchemicalsuppliers.comresearchgate.netresearchgate.net.

Engineering of Bioconjugates and Complex Bioactive Molecules with this compound

The ability to conjugate peptides to other molecules, such as labels, drugs, or solid supports, is crucial for various applications, including diagnostics, imaging, and targeted drug delivery. This compound is instrumental in this regard due to the reactivity of its para-amino group.

The para-amino group of this compound can serve as an attachment point for fluorescent dyes, biotin, or other functional moieties, enabling the synthesis of labeled peptides for biochemical assays or imaging studies chemimpex.combachem.com. For example, it can be used to create fluorescent probes where the Abz unit acts as part of the fluorophore system or as a linker to attach a separate fluorescent tag. This capability is vital for developing peptide-based probes for tracking biological processes or for diagnostic applications chemimpex.com. Additionally, this compound can be incorporated into more complex bioactive molecules, acting as a linker or a key structural component that bridges different molecular entities, thereby facilitating the engineering of sophisticated bioconjugates with tailored properties chemimpex.com.

Compound List

this compound (N-α-Fmoc-p-aminobenzoic acid)

Fmoc 4 Abz Oh As a Core Component in Fluorescent Probes and Enzymatic Assays

Development of Fluorescently Quenched Peptide Probes (FQPPs)

Fluorescently Quenched Peptide Probes (FQPPs) are powerful tools for monitoring enzyme activity in real-time. The design of these probes often relies on the principle of Fluorescence Resonance Energy Transfer (FRET). In a typical FQPP, a fluorophore (the donor) and a quencher (the acceptor) are attached to a peptide substrate. When the probe is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by a target enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. chemistrycongresses.ch Fmoc-4-Abz-OH is instrumental in the synthesis of these probes, providing the fluorescent 4-aminobenzoic acid (Abz) group that is incorporated into the peptide sequence during SPPS. plos.orgacs.org

This compound is a key building block for creating intramolecular FRET systems. The Abz group, once incorporated into a peptide, functions as a fluorophore, typically excited at a wavelength of around 320 nm and emitting light at approximately 420 nm. chemistrycongresses.chnih.gov In the design of FRET substrates, the Abz group is paired with a suitable quencher. A commonly used quencher is a dinitrophenyl (Dnp) group, which can be introduced into the peptide sequence via an amino acid like lysine, resulting in Lys(Dnp). researchgate.netuva.nl The efficiency of the energy transfer, and thus the quenching, is highly dependent on the distance between the donor (Abz) and the acceptor (Dnp), which is governed by the peptide's sequence and conformation. chemistrycongresses.ch

The synthesis of these FRET peptides is carried out using SPPS, where the Fmoc protecting group on this compound and other Fmoc-amino acids is temporarily removed at each cycle to allow for the sequential addition of the next amino acid in the chain. plos.orgresearchgate.net This methodical approach enables the precise positioning of the Abz fluorophore and the quencher within the peptide, separated by a specific cleavage site for the target enzyme. When the enzyme hydrolyzes the peptide bond between the fluorophore and the quencher, the FRET process is disrupted, and an increase in the fluorescence of Abz is observed, signaling enzymatic activity. chemistrycongresses.ch

The design of effective protease substrates and activity-based probes (ABPs) using this compound follows several key principles. The central element is the peptide sequence, which must be recognized and cleaved by the target protease. uva.nlbiorxiv.org The development process often involves screening libraries of peptides to identify the optimal cleavage sequence for a specific enzyme. acs.orgresearchgate.net

Once an optimal peptide sequence is identified, it is synthesized with the Abz fluorophore and a quencher flanking the cleavage site. For example, a probe for a specific protease might have the general structure Abz-P4-P3-P2-P1-P1'-P2'-P3'-(Quencher), where P1-P1' is the scissile bond. The this compound reagent is used to incorporate the Abz group, typically at or near the N-terminus of the peptide. researchgate.net The quencher, often a Dnp derivative, is placed elsewhere in the sequence. uva.nl The resulting FQPP allows for a continuous and sensitive assay of protease activity. This design strategy has been successfully applied to create probes for a wide range of proteases, enabling detailed studies of their function and specificity. uva.nlbiorxiv.org

Research on Enzyme Substrate Specificity and Activity

The use of FQPPs synthesized with this compound has significantly advanced the study of various enzymes by enabling detailed kinetic analysis and the determination of substrate specificity.

Angiotensin I-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. FRET-based substrates have been crucial in characterizing its activity. Researchers have synthesized internally quenched fluorogenic peptides using o-aminobenzoic acid (Abz) as the fluorophore and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) or a dinitrophenyl (Dnp) group as the quencher. nih.govnih.gov For instance, substrates such as Abz-YRK(Dnp)P-OH and Abz-FRK(Dnp)P-OH have been identified as excellent substrates for ACE. nih.gov The synthesis of these peptides relies on SPPS, where Fmoc-protected amino acids and Fmoc-Abz-OH derivatives are used. researchgate.net

These studies have allowed for the differentiation of the catalytic specificities of the two domains of ACE, the N-domain and the C-domain. For example, the substrate Abz-SDK(Dnp)P-OH was found to be cleaved with high specificity by the ACE N-domain, while being resistant to hydrolysis by the C-domain. nih.gov This level of detailed analysis is made possible by the sensitive and continuous monitoring of fluorescence, a direct result of the cleavage of the Abz-containing substrate.

| Substrate | Target Domain | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |

|---|---|---|---|---|---|

| Abz-YRK(Dnp)P-OH | Wild-type ACE | 5.1 | 246 | 48.2 | nih.gov |

| Abz-FRK(Dnp)P-OH | Wild-type ACE | 4.0 | 210 | 52.5 | nih.gov |

| Abz-SDK(Dnp)P-OH | N-domain | - | - | 1.1 | nih.gov |

| Abz-GFSPFFQ-EDDnp | C-domain | - | - | - | nih.gov |

Human coagulation factors Xa (fXa) and XIa (fXIa) are serine proteases that play critical roles in the blood clotting cascade, making them important targets for anticoagulant therapies. Libraries of fluorescence-quenched peptides, synthesized using Fmoc chemistry, have been employed to probe the substrate binding domains of these enzymes. researchgate.netresearchgate.netnih.gov These libraries often feature an N-terminal anthranilamide (Abz) fluorophore and a penultimate 2,4-dinitrophenyl-L-lysine [Lys(Dnp)] as the quencher. researchgate.net

| Enzyme | kcat/KM (M-1s-1) | Reference |

|---|---|---|

| Factor XIa (fXIa) | 1,100,000 ± 50,000 | nih.gov |

| Factor Xa (fXa) | 1,300 ± 100 | nih.gov |

| Thrombin | 900 ± 200 | nih.gov |

| Activated Protein C (APC) | 1,800 ± 200 | nih.gov |

The human Lon protease is an ATP-dependent serine protease located in the mitochondria, where it plays a crucial role in protein quality control. frontiersin.orgnih.gov While specific studies citing the direct use of this compound for human Lon protease were not prominent in the search results, the general methodology for studying Lon protease activity aligns with the use of FRET-based peptide substrates. Research on the related E. coli Lon protease has utilized continuous fluorescent peptidase assays. nih.gov These assays often employ peptide substrates synthesized using Fmoc-protected amino acids and fluorescent reporters like aminobenzoic acid (Abz). frontiersin.orgnih.govnih.gov The principles established in these studies, such as developing peptide substrates that are recognized and cleaved by Lon, are directly applicable to the study of the human homolog. The synthesis of such specific peptide substrates for human Lon would logically involve Fmoc chemistry, including reagents like this compound or its isomers (e.g., Boc-2-Abz-OH), to incorporate the necessary fluorescent reporter group for a FRET-based assay. frontiersin.orgnih.gov

Applications in Molecular Imaging and Tracking Biological Processes

The intrinsic properties of this compound lend themselves to the creation of sophisticated fluorescent probes essential for molecular imaging and the real-time tracking of biological events within living systems. chemimpex.com Its stable structure and the fluorescent nature of the 4-aminobenzoic acid (Abz) group, once deprotected, make it a valuable component in designing probes for various biological applications. chemimpex.comsmolecule.com

The primary role of this compound in this context is as a building block in the synthesis of peptides and other molecular constructs designed to interact with specific biological targets. chemimpex.commdpi.com The Fmoc protecting group ensures stability during synthesis, while the Abz moiety can serve as a fluorescent reporter. chemimpex.comsmolecule.com This allows researchers to visualize and monitor processes such as enzyme activity, receptor binding, and the localization of molecules within cells and tissues.

Detailed Research Findings

Research has demonstrated the utility of this compound in developing probes for various imaging applications. For instance, it has been incorporated into the synthesis of ligands targeting specific receptors, such as the gastrin-releasing peptide receptor (GRPr), which is often overexpressed in certain cancer cells. iiarjournals.orgresearchgate.net By integrating this compound into a bombesin (B8815690) (BN)-like peptide, researchers have created imaging agents that can visualize tumors. iiarjournals.orgresearchgate.net

In one such study, a peptide conjugate named AMBA (DO3A-CH2CO-G-(4-aminobenzoyl)-QWAVGHLM-NH2) was synthesized using this compound. iiarjournals.orgresearchgate.net This compound, when chelated with a radioisotope like Indium-111 (¹¹¹In), becomes a potent agent for Single-Photon Emission Computed Tomography (SPECT) imaging. researchgate.net The Abz group forms a part of the linker connecting the targeting peptide to the chelating agent.

Studies using ¹¹¹In-AMBA in mouse models with human prostate tumors demonstrated clear tumor visualization. researchgate.net The uptake of the imaging agent in the tumor was significant and sustained, allowing for clear imaging between 8 and 48 hours post-injection. researchgate.net These findings highlight the role of the 4-aminobenzoyl group, derived from this compound, in the structural integrity and function of the imaging probe.

Furthermore, this compound is utilized in the development of FRET (Fluorescence Resonance Energy Transfer) probes. These probes are designed to report on specific enzymatic activities. For example, in the detection of botulinum neurotoxins (BoNTs), fluorogenic substrates have been developed where the cleavage of a specific peptide sequence by the toxin separates a fluorophore from a quencher, resulting in a detectable fluorescent signal. google.com While the specific examples may vary, the principle of incorporating a fluorescent amino acid like Abz is a common strategy in creating such sensitive enzymatic assays.

The application extends to the development of ligands for other targets, such as the prostate-specific membrane antigen (PSMA), a well-established biomarker for prostate cancer. tum.deepo.org Synthetic strategies for PSMA inhibitors have included this compound as a linker component, demonstrating its versatility in constructing complex molecular architectures for targeted imaging. tum.deepo.org

Research Data Tables

Table 1: Application of this compound in GRPr-Targeted Imaging

| Probe | Target | Imaging Modality | Key Finding | Reference |

| ¹¹¹In-AMBA | Gastrin-Releasing Peptide Receptor (GRPr) | SPECT/CT | Clear visualization of human prostate tumors in mice; sustained tumor uptake for up to 48 hours. | researchgate.net |

| ¹⁷⁷Lu-AMBA | Gastrin-Releasing Peptide Receptor (GRPr) | SPECT/CT & Bioluminescence Imaging (BLI) | High correlation between tumor growth measured by calipers and BLI; tumor uptake retained for 24 hours. | iiarjournals.org |

Table 2: Pharmacokinetic Parameters of ¹¹¹In-AMBA in Mice

| Parameter | Value | Unit |

| Distribution Half-life (t₁/₂α) | 1.53 | hours |

| Elimination Half-life (t₁/₂β) | 30.7 | hours |

| Cmax | 7.57 | % ID/g |

| AUC | 66.39 | h·% ID/g |

| Data from a study in PC-3 prostate tumor-bearing SCID mice. researchgate.net |

These examples underscore the critical role of this compound as a foundational chemical entity for advancing molecular imaging. Its incorporation into targeting peptides enables the creation of highly specific probes for visualizing and tracking complex biological processes, such as tumor growth and specific enzyme activity, providing invaluable tools for both basic research and preclinical studies. iiarjournals.orgresearchgate.net

Exploration of Fmoc 4 Abz Oh in Material Science and Advanced Materials

Incorporation into Polymeric Structures for Tailored Functional Properties

Fmoc-4-Abz-OH serves as a valuable monomer in polymer synthesis, enabling the development of advanced materials with customized characteristics. chemimpex.com Its incorporation into polymer chains enhances structural diversity and imparts specific functional properties, making the resulting materials suitable for a range of applications in materials science and biomedicine. lookchem.comchemimpex.com

One key application is in the synthesis of oligo(benzamide) block copolymers. lookchem.com The rigid nature of the aminobenzoic acid unit, combined with the bulky Fmoc group, influences the polymer's secondary structure and assembly behavior. This allows for the precise tuning of mechanical, thermal, and electronic properties. Researchers utilize this compound to create polymers with specific functionalities for applications in fields such as electronics and nanotechnology. chemimpex.com The Fmoc group provides stability during the synthesis process and can be removed under mild conditions, offering a strategic advantage in multi-step synthetic procedures. chemimpex.com

The process often involves solid-phase synthesis techniques, where the this compound unit is sequentially added to a growing chain on a resin support. peptide.com This methodical approach allows for the creation of polymers with well-defined sequences and, consequently, predictable properties. The ability to integrate this compound into polymeric systems opens pathways to novel materials for biomedical applications, such as scaffolds for tissue engineering or components of diagnostic tools. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | 4-(Fmoc-amino)benzoic acid, Fmoc-p-aminobenzoic acid | chemimpex.comlookchem.com |

| CAS Number | 185116-43-2 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₂₂H₁₇NO₄ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 359.37 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | >225 °C | chemimpex.com |

| Purity | ≥96.0% - ≥98% (HPLC/TLC) | chemimpex.comsigmaaldrich.com |

| Functional Groups | Fmoc protecting group, Carboxylic acid | sigmaaldrich.com |

| Primary Application in Synthesis | Fmoc solid-phase peptide synthesis | peptide.comsigmaaldrich.com |

Design and Synthesis of Functionalized Biomaterials

The design of functionalized biomaterials often requires molecules that can act as stable linkers or introduce specific functionalities, and this compound is well-suited for this role. chemimpex.com It is employed in bioconjugation processes, which involve attaching biomolecules like peptides or antibodies to other molecules or surfaces. chemimpex.com This is critical for creating advanced biomaterials for diagnostics and targeted therapeutic applications.

The compound serves as a key building block in the synthesis of complex peptides and bioconjugates. chemimpex.com Its structure is advantageous for creating materials that can interact with biological systems in a controlled manner. For instance, its incorporation into larger structures can lead to innovative materials with tailored properties for specific biomedical uses. chemimpex.com The synthesis of these materials often leverages the principles of solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary protection of the amino group, allowing for sequential and controlled additions to the molecular structure. chemimpex.compeptide.com This methodical synthesis is essential for developing biomaterials with reproducible and predictable functions.

Research findings indicate its utility in developing materials for drug delivery systems, where the compound can be part of a larger carrier molecule designed to release a therapeutic agent at a specific target. chemimpex.com

Supramolecular Nanostructure and Hydrogel Formation from Fmoc-Dipeptides

A significant area of research in materials science is the self-assembly of small molecules into complex, functional nanostructures. Fmoc-protected amino acids and dipeptides are renowned for their ability to self-assemble in aqueous media to form supramolecular structures, which can entrap water to create hydrogels. researchgate.netresearchgate.net These hydrogels are three-dimensional networks of nanofibers and are explored for applications in cell culture and tissue engineering. researchgate.net

The self-assembly process is driven by a combination of non-covalent interactions. The large, aromatic Fmoc groups drive assembly through π-π stacking, while the peptide backbone contributes through hydrogen bonding to form β-sheet-like arrangements. researchgate.netmdpi.com Hydrophobic interactions also play a crucial role in the stability of the resulting nanostructures. researchgate.net

Studies on dipeptides containing p-aminobenzoic acid have shown that they form robust, thermoreversible gels, particularly in organic solvents. researchgate.net The self-assembly in these systems is primarily directed by aromatic and hydrophobic interactions, with a lesser contribution from hydrogen bonding. researchgate.net The properties of the resulting hydrogels, such as their mechanical strength and stability, can be finely tuned by altering the amino acid sequence of the dipeptide, as the side chains influence the packing of the molecules within the nanofibers. mdpi.com The ability to form these ordered nanostructures makes Fmoc-dipeptides, including those potentially derived from this compound, promising candidates for creating bespoke biomaterials.

Table 2: Research Findings on Fmoc-Dipeptide Self-Assembly

| Fmoc-Dipeptide System | Key Findings | Driving Interactions | Resulting Structure | Source(s) |

|---|---|---|---|---|

| Fmoc-Diphenylalanine (Fmoc-FF) | Forms nanostructured hydrogels at physiological pH. | π-π stacking, Hydrogen bonding | Nanofibers, Hydrogel | researchgate.net |

| Fmoc-Dialanine (Fmoc-A-A) | Temperature increase can induce hydrogel collapse (syneresis), similar to LCST polymers. | Not specified | Hydrogel | acs.org |

| Dipeptides with p-Aminobenzoic Acid | Forms phase-selective, thermoreversible, rigid gels in various organic solvents and fuels. | Aromatic and Hydrophobic interactions | Gels | researchgate.net |

| Fmoc-dipeptides with α-methyl-L-phenylalanine | The position of methyl groups significantly influences the morphology of the nanostructure and its ability to form a hydrogel. | Not specified | Supramolecular nanostructures, Hydrogels | researchgate.net |

Mechanistic Investigations and Reaction Dynamics of Fmoc 4 Abz Oh Derivatives

Mechanistic Understanding of Fmoc Deprotection in Complex Synthetic Environments

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group fundamental to modern solid-phase peptide synthesis (SPPS). Its removal is a critical step that must proceed with high efficiency and minimal side reactions to ensure the integrity of the growing peptide chain.

The deprotection mechanism is a two-step process initiated by a mild base, typically a secondary amine like piperidine (B6355638). bachem.com The process proceeds as follows:

Proton Abstraction : The base removes the acidic proton from the C9 position of the fluorenyl ring system. bachem.com The electron-withdrawing nature of the fluorene (B118485) group makes this proton susceptible to abstraction by a weak base.

β-Elimination : This initial deprotonation is followed by a β-elimination reaction. This step cleaves the C-O bond of the carbamate, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. bachem.com

DBF Adduct Formation : The reactive DBF intermediate is immediately trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, which drives the deprotection reaction to completion. bachem.com

In complex synthetic environments, such as during the synthesis of long or sterically hindered peptides, this mechanism can be complicated by several side reactions. The choice of base and reaction conditions is crucial to mitigate these issues.

Aspartimide Formation : In peptides containing aspartic acid, the piperidine used for deprotection can catalyze the formation of a cyclic aspartimide intermediate. This intermediate can subsequently reopen to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, or it can react with piperidine to form piperidide adducts.

Diketopiperazine Formation : At the dipeptide stage, the newly liberated N-terminal amine can attack the ester linkage anchoring the peptide to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring and terminating the synthesis. This is particularly problematic for sequences containing proline at the C-terminus.

Reactions with Sensitive Moieties : In syntheses involving molecules with highly reactive electrophilic groups, the nucleophilic amine base (e.g., piperidine) or the newly deprotected primary amine can lead to unwanted side reactions. researchgate.net For such sensitive substrates, alternative deprotection strategies, such as hydrogenolysis under mildly acidic conditions, have been developed to avoid the use of basic nucleophiles. researchgate.net

Reaction Mechanism Studies of Coupling Reagents in the Presence of Fmoc-4-Abz-OH

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. In the context of this compound, its carboxylic acid group is activated by a coupling reagent to react with the N-terminal amine of a growing peptide chain. The Fmoc protecting group on the 4-amino position remains stable under these conditions.

The general mechanism involves the conversion of the carboxylic acid into a more reactive species. This is typically achieved through one of several classes of coupling reagents:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate can directly react with an amine to form the amide bond. However, it is also prone to racemization and can rearrange to a stable N-acylurea byproduct. To suppress these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are used. These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine. nih.gov

Aminium/Uronium and Phosphonium (B103445) Salts : Reagents such as HBTU, HATU, and PyBOP are widely used for their high efficiency and rapid reaction times. The mechanism involves the reaction of the coupling reagent with the carboxylate of this compound to form an activated species, typically an active ester (e.g., an aminium/uronium ester or a phosphonium ester). This activated intermediate is highly susceptible to nucleophilic attack by the free amine, leading to the formation of the peptide bond with high yield. interchim.fr The presence of a base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the protonated amine component. A potential side reaction with aminium/uronium reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess or if pre-activation is too slow. interchim.fr

Below is an interactive table summarizing common coupling reagents used in peptide synthesis.

| Reagent Class | Example Reagent | Activating Mechanism | Advantages | Potential Side Reactions |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms O-acylisourea intermediate | Cost-effective; soluble urea (B33335) byproduct | Racemization (suppressed by additives); N-acylurea formation |

| Aminium/Uronium | HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Forms aminium active ester | Fast reaction times; high efficiency | Guanidinylation of N-terminus; potential racemization |

| Phosphonium | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms phosphonium active ester | High efficiency; low racemization | Byproduct removal can be challenging in solution phase |

| Immonium | BOMI (Benzotriazol-1-yloxy-N,N-dimethylmethaniminium hexachloroantimonate) | Forms immonium active ester | High reactivity | Less commonly used than uronium salts |

Elucidation of Enzymatic Mechanisms through this compound-Derived Probes

This compound and its ortho-isomer, Fmoc-2-Abz-OH, are crucial precursors for synthesizing fluorogenic peptide substrates used to study enzymatic mechanisms, particularly those of proteases. nih.gov The 4-aminobenzoic acid (Abz) moiety functions as a fluorescent group that can be intramolecularly quenched. nih.gov These probes are designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). bachem.comnih.gov

The mechanism of these probes is as follows:

Probe Synthesis : A peptide sequence specific to the enzyme of interest is synthesized using SPPS. nih.gov Fmoc-Abz-OH is incorporated at or near the N-terminus, serving as the fluorescent donor. biosyn.com A quencher molecule, such as 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp), is incorporated at a position distal to the Abz group but on the other side of the enzymatic cleavage site. bachem.comproteogenix.science

Quenched State : In the intact peptide probe, the Abz donor and the Dnp quencher are held in close proximity (typically within 1-10 nm). bachem.comproteogenix.science When the Abz fluorophore is excited, it transfers its energy non-radiatively to the nearby quencher molecule. bachem.com This energy transfer prevents the emission of fluorescence, and the probe remains in a "dark" or quenched state. biosyn.com

Enzymatic Cleavage and Signal Generation : When the target enzyme is introduced, it recognizes and cleaves the specific peptide bond located between the Abz donor and the quencher. biosyn.com This cleavage separates the two components, increasing the distance between them. nih.gov

Fluorescence Emission : Once the quencher is no longer in close proximity, FRET cannot occur efficiently. Excitation of the Abz group now results in the emission of fluorescence (typically with an emission maximum around 420 nm). bachem.combiosyn.com

The rate of the increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage. biosyn.com This allows for the continuous and highly sensitive monitoring of enzyme activity, enabling detailed kinetic studies (e.g., determination of Kₘ and kcat) and the screening of enzyme inhibitors. By systematically varying the peptide sequence of the probe, researchers can map the substrate specificity of an enzyme, providing deep insights into its active site and catalytic mechanism. researchgate.net

Analytical and Spectroscopic Methodologies for Fmoc 4 Abz Oh Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are central to both purifying Fmoc-4-Abz-OH and verifying its purity. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. It allows for the separation of the target compound from any synthetic impurities or degradation products. Purity specifications for this compound commonly exceed 96%, with many suppliers guaranteeing purity levels of 98% or higher as determined by HPLC analysis. While Thin Layer Chromatography (TLC) is also used for initial purity checks, HPLC provides more quantitative and precise purity assessments.

Table 1: HPLC Purity Specifications for this compound

| Method | Purity Specification | Source(s) |

| HPLC | ≥ 98% | wikipedia.org |

| HPLC | 98% | research-solution.com |

| HPLC/UHPLC | ≥ 96.0% | chemimpex.com |

| TLC | ≥ 96.0% | sigmaaldrich.com |

Typical HPLC methods for peptide-related compounds often employ C18 reverse-phase columns, utilizing a gradient elution system with mobile phases such as water and acetonitrile, often buffered with trifluoroacetic acid (TFA) nih.gov. These conditions facilitate the separation and characterization of Fmoc-protected amino acids and their derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for identifying and confirming the molecular identity of this compound. LC-MS analysis allows for the precise determination of the molecular weight of the compound, typically confirming it within a very narrow margin, such as ±2 Daltons (Da) of its calculated molecular weight nih.gov. This technique is crucial for verifying that the synthesized product is indeed this compound and not an unintended byproduct. LC-MS is also employed as a standard documentation method for such compounds bldpharm.com.

Spectroscopic Characterization and Application Techniques

Spectroscopic methods provide insights into the molecular structure and functional groups of this compound, and its potential applications in biological studies.

UV Spectroscopy for Reaction Monitoring and Product Detection

The fluorenylmethoxycarbonyl (Fmoc) group itself possesses a characteristic chromophore that absorbs UV light. This property is leveraged in UV spectroscopy, particularly for monitoring the deprotection step during Fmoc-based peptide synthesis. When the Fmoc group is removed using a basic solution, such as piperidine (B6355638), it yields a dibenzofulvene byproduct. This byproduct has a distinct UV absorbance that can be readily monitored, allowing researchers to track the progress and completion of the deprotection reaction in real-time wikipedia.orgtec5usa.com. This monitoring is often integrated into automated peptide synthesizers. In HPLC analyses, UV detection is commonly set at wavelengths such as 230 nm and 278 nm for the detection of peptides and related compounds, including those containing the aminobenzoyl (Abz) moiety nih.gov.

Utilization as an IR Probe in Biomolecular Interaction Studies

While the prompt specifically asks about utilization as an IR probe, direct evidence for this compound being employed as an IR probe in biomolecular interaction studies was not found in the provided search results. However, the compound's structure, featuring an aminobenzoyl (Abz) group, is known to be useful in creating fluorescent probes for biological applications chemimpex.com. Infrared (IR) spectroscopy, in general, is a powerful technique for studying biomolecular interactions by analyzing vibrational changes in molecules research-solution.com. Related Fmoc-amino acid derivatives have been analyzed using IR spectroscopy to monitor self-assembly processes ncl.res.inresearchgate.nettheses.fr.

Mass Spectrometry for Molecular Characterization (e.g., MALDI-TOF)

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry, are vital for comprehensive molecular characterization. MALDI-TOF MS, often using α-Cyano-4-hydroxycinnamic acid as an ionization matrix, is employed to accurately determine the molecular weight of this compound and related peptide products, confirming their identity and purity by verifying their mass-to-charge ratio (m/z) nih.gov. This method is also used to confirm the successful integration of linkers in complex synthetic strategies plos.org. Furthermore, predicted mass-to-charge ratios for various adducts (e.g., [M+H]+, [M+Na]+) and their corresponding Collision Cross Section (CCS) values for this compound are available, aiding in its identification and characterization by mass spectrometry uni.lu.

Table 2: LC-MS/MS and MALDI-TOF MS Characterization of this compound and Related Peptides

| Technique | Application | Key Findings / Parameters | Source(s) |

| LC-MS | Product Identification & Purity Analysis | Confirms molecular weight, typically within ±2 Da of calculated MW. | nih.gov |

| LC-MS | Documentation | Used for documentation of this compound. | bldpharm.com |

| MALDI-TOF MS | Product Identification & Purity Analysis | Confirms molecular weight, typically within ±2 Da of calculated MW. Uses α-Cyano-4-hydroxycinnamic acid as ionization matrix. | nih.gov |

| MALDI-TOF MS | Confirmation of Synthetic Biocompatibility | Used to confirm the biocompatibility of linkers in peptide synthesis. | plos.org |

| Mass Spectrometry (ESI-MS) | Analysis of Amino Acids | Method development for amino acid analysis. | researchgate.net |

| Mass Spectrometry (predicted) | Molecular Characterization | Predicted adducts ([M+H]+, [M+Na]+, etc.) and Collision Cross Sections (CCS) are available. | uni.lu |

Table 3: UV Spectroscopy Applications for Fmoc Chemistry

| Technique | Application | Key Findings / Parameters | Source(s) |

| UV Spectroscopy | Reaction Monitoring (Fmoc Deprotection) | Monitors dibenzofulvene byproduct formation during Fmoc removal by base (e.g., piperidine). | wikipedia.org |

| UV Absorbance | Monitoring Fmoc Deprotection | Utilized in automated peptide synthesizers to track Fmoc deprotection via the liberated fluorenyl group's chromophore. | tec5usa.com |

| UV Detection (HPLC) | Peptide Analysis | Detection wavelengths of 230 nm and 278 nm used for peptides containing Abz. | nih.gov |

Compound List:

this compound

4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

Fmoc-4-aminobenzoic acid

4-(Fmoc-amino)benzoic acid

Fmoc-Lys(Boc-Abz)-OH

4-hydroxy benzoic acid

Levetiracetam

Parabens

Methyl parabens

Propyl parabens

α-Cyano-4-hydroxycinnamic acid

Fmoc-Lys-OH

Boc-2-aminobenzoic acids (Boc-2-Abz)

Fmoc-photo labile linker (Fmoc-PLL)

Fmoc-4-[4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy]butyric acid

Fmoc-O2Oc-OH

Fmoc-Abz-OH

Fmoc-Dfp-OH

N-Me-p-AB

o-aminobenzoyl (Abz)

Tyr(NO2)

4,4-difluoroglutamate

Q & A

Q. What are the standard protocols for synthesizing and purifying Fmoc-4-Abz-OH in academic settings?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves coupling Fmoc-protected amino acids to a resin-bound peptide chain. For example, coupling this compound to a deprotected amine group on a resin requires activating agents like HATU (1.5 eq.) and HOAt (1.5 eq.) in the presence of DIPEA (4.0 eq.) in DMF, followed by overnight stirring at room temperature . Purification is achieved via reversed-phase HPLC, with characterization using NMR, mass spectrometry (MS), and TLC to confirm identity and purity ≥95% .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the Fmoc group and aromatic ring structure .

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) .

- Mass spectrometry (MS) for molecular weight verification (e.g., M.W. ~359.37 for this compound) .

- Thin-layer chromatography (TLC) to monitor reaction progress .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While this compound is not classified as hazardous under GB CLP, standard precautions include:

- Avoiding inhalation of dust (use fume hoods) .

- Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storing the compound at 2–8°C in a sealed, moisture-free container to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize incomplete reactions?

Incomplete coupling can arise from steric hindrance or poor solubility. Strategies include:

- Using dual activation systems (e.g., HATU/HOAt) to enhance reactivity .

- Increasing reaction time (e.g., overnight stirring) for sterically challenging residues .

- Adding solubility-enhancing agents like DMSO (5–10% v/v) in DMF for hydrophobic sequences .

- Monitoring coupling efficiency via Kaiser or chloranil tests after each step .

Q. What methods effectively resolve solubility challenges of this compound in non-polar solvents during peptide synthesis?

Solubility issues in SPPS solvents (e.g., DCM or DMF) can be mitigated by:

- Pre-dissolving the compound in a minimal volume of DMSO before adding to the reaction mixture .

- Using microwave-assisted synthesis to enhance dissolution at elevated temperatures (40–60°C) .

- Incorporating backbone amide-protecting groups (e.g., 2,4-dimethoxybenzyl) to reduce aggregation .

Q. How does this compound’s stability vary under different storage conditions, and how can degradation be detected?

Stability is highly dependent on moisture and temperature:

Q. What are the implications of using this compound in automated peptide synthesizers, and how can side reactions be controlled?

Automated systems require:

- Pre-activation : Pre-mixing this compound with HATU/DIPEA for 5 minutes before coupling to reduce racemization .

- Double coupling : Repeating the coupling step with fresh reagents for low-yield residues .

- Real-time monitoring : In-line UV monitoring at 301 nm (Fmoc absorption) to track coupling efficiency .

Methodological Considerations

- Contradictions in Data : Some studies report variable coupling efficiencies for this compound due to batch-dependent purity. Always verify purity via HPLC before use .

- Ecological Disposal : Waste containing this compound should be treated as non-hazardous but must comply with local regulations for organic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.